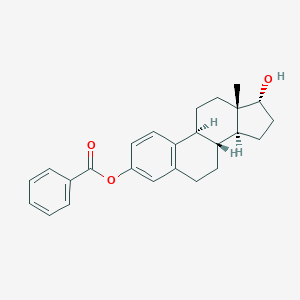

alpha-Estradiol 3-benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIFTLBWAOGQBI-ABMICEGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858951 | |

| Record name | alpha-Estradiol 3-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6045-53-0 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol, 3-benzoate, (17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6045-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Estradiol 3-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006045530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Estradiol 3-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17α-diol 3-benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ESTRADIOL 3-BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB090UC9W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to α-Estradiol 3-Benzoate: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of alpha-Estradiol 3-benzoate (α-E2B), a synthetic ester of the natural estrogen, α-estradiol. While the 17β-isomer (β-Estradiol 3-benzoate) is the well-known and biologically crucial prodrug, understanding the α-epimer is vital for researchers in drug development, endocrinology, and toxicology for comparative studies, impurity profiling, and mechanistic elucidation. This document details the chemical structure, physicochemical properties, spectroscopic signature, synthesis, and core applications of α-E2B, offering field-proven insights for scientific professionals.

Chemical Structure and Stereochemistry

This compound is a derivative of estradiol, a steroidal hormone characterized by a four-ring system known as the gonadane nucleus. The key structural features are:

-

Steroid Core: A cyclopentanoperhydrophenanthrene ring system.

-

Aromatic A-Ring: The A-ring is aromatic, a defining feature of estrogens, with a hydroxyl group at the C-3 position.

-

Benzoate Ester: The phenolic hydroxyl group at C-3 is esterified with benzoic acid. This modification significantly increases the lipophilicity of the molecule compared to the parent estradiol, a critical factor in its formulation and pharmacokinetics.

-

17α-Hydroxyl Group: The hydroxyl group at the C-17 position is in the alpha (α) configuration, meaning it projects below the plane of the steroid ring. This is the key stereochemical difference from its far more biologically potent epimer, β-estradiol, where the hydroxyl group is in the beta (β) position (projecting above the plane). This seemingly minor change in stereochemistry at C-17 dramatically reduces its binding affinity for estrogen receptors and, consequently, its biological activity.[1]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate.[2]

Caption: Chemical structure of α-Estradiol 3-benzoate.

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to the use of any chemical standard or active pharmaceutical ingredient. The key properties of α-Estradiol 3-benzoate are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₈O₃ | |

| Molecular Weight | 376.5 g/mol | |

| CAS Number | 6045-53-0 | |

| Appearance | White crystalline solid | [3] |

| Melting Point | 191-198 °C | [4] |

| Solubility | Insoluble in water; Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), ethanol (~2 mg/mL), methylene chloride, acetone. | , [3][4] |

| Specific Optical Rotation | [α]²⁵/D +58° to +63° (c=2 in dioxane) | [5] |

| Purity | ≥97% or ≥98% (typical commercial) | , [3][6] |

Spectroscopic Characterization

The spectroscopic profile of α-E2B is essential for its unambiguous identification and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a distinct fingerprint. Key expected signals for the more common β-isomer (which are very similar to the α-isomer) include: Aromatic protons of the benzoate group appearing downfield (δ ~8.2, 7.6, 7.5 ppm), aromatic protons of the A-ring (δ ~7.3, 6.9 ppm), the C-17 proton (a triplet or multiplet around δ ~3.7 ppm), and the C-18 methyl protons appearing as a sharp singlet upfield (δ ~0.78 ppm).[7] The precise chemical shift and coupling pattern of the C-17 proton would be a key differentiator from the β-epimer.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is characterized by 25 distinct carbon signals. Key resonances include the ester carbonyl carbon (~165 ppm), aromatic carbons (115-150 ppm), the C-17 carbon bearing the hydroxyl group (~80 ppm), and the C-18 methyl carbon (~11 ppm).[1][8]

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by characteristic absorptions of its functional groups. The United States Pharmacopeia (USP) lists IR spectroscopy as a standard identification test.[9]

-

~3500-3200 cm⁻¹ (broad): O-H stretch from the C-17 hydroxyl group.

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretch from both the A-ring and the benzoate moiety.

-

~2950-2850 cm⁻¹ (strong): Aliphatic C-H stretch from the steroid backbone.

-

~1730 cm⁻¹ (very strong): C=O stretch of the benzoate ester. This is a highly diagnostic peak.

-

~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1270 cm⁻¹ and ~1100 cm⁻¹ (strong): C-O stretch from the ester linkage.

-

-

MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak [M]⁺ at m/z 376. The fragmentation pattern is highly informative. A prominent base peak is observed at m/z 105, corresponding to the stable benzoyl cation [C₆H₅CO]⁺, which is a hallmark fragmentation of benzoate esters. Another significant fragment at m/z 272 represents the loss of benzoic acid from the molecular ion.

Synthesis and Purification

The standard laboratory synthesis of estradiol benzoates is achieved through esterification of the parent estradiol, a process known as the Schotten-Baumann reaction.

Synthetic Pathway

The synthesis involves the reaction of α-estradiol with benzoyl chloride in the presence of a non-nucleophilic base, typically pyridine. The base serves to neutralize the HCl byproduct and can also act as a nucleophilic catalyst.[10] The reaction selectively occurs at the more acidic phenolic hydroxyl group (C-3) over the secondary alcohol at C-17 under controlled conditions.

Caption: Synthetic scheme for α-Estradiol 3-benzoate.

Representative Laboratory Synthesis Protocol

This protocol is a representative method based on standard esterification procedures. Causality: Researchers must ensure anhydrous (dry) conditions as benzoyl chloride readily hydrolyzes with water, which would quench the reaction and reduce yield.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve α-estradiol (1.0 eq) in anhydrous pyridine or a mixture of anhydrous dichloromethane (CH₂Cl₂) and pyridine (1.1-1.5 eq).

-

Rationale: Pyridine acts as both a solvent and an acid scavenger. CH₂Cl₂ is a common inert solvent. A slight excess of base ensures complete neutralization of the HCl generated.

-

-

Reaction: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (1.05 eq) dropwise via syringe.

-

Rationale: Slow, cold addition is crucial to control the exothermic reaction and prevent side reactions.

-

-

Incubation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Rationale: TLC is used to monitor reaction progress, comparing the reaction mixture to the starting material spot to ensure the reaction has gone to completion.

-

-

Work-up: Quench the reaction by slowly adding cold water or dilute HCl. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or CH₂Cl₂.

-

Rationale: The aqueous wash removes the pyridinium hydrochloride salt and any remaining pyridine.

-

-

Purification: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: Each wash removes specific impurities: acid wash for base, bicarbonate wash for unreacted acid chloride/benzoic acid, and brine to remove residual water.

-

-

Final Purification & Characterization: The crude product is typically purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel. The final product's purity and identity should be confirmed using the spectroscopic methods detailed in Section 3.2.

Pharmacology and Mechanism of Action

Pharmacodynamics: A Weak Estrogen

Unlike its potent 17β-epimer, α-estradiol itself is a significantly weaker estrogen.[1] Esterification to α-Estradiol 3-benzoate does not alter this intrinsic activity. The compound acts as an agonist of the estrogen receptors (ERα and ERβ), but with a much lower binding affinity. For research purposes, it is primarily considered an impurity or a negative control in studies involving the active β-isomer. In the body, esterases can cleave the benzoate group to release free α-estradiol.

The Estrogen Receptor Signaling Pathway

The canonical mechanism of action for estrogens, which α-E2B would weakly mimic, involves binding to nuclear estrogen receptors (ERs). This initiates a cascade of events leading to changes in gene expression.

-

Activation & Dimerization: Upon entering a target cell, the estrogen ligand binds to an ER located in the cytoplasm or nucleus, causing the dissociation of heat shock proteins (HSPs). The ligand-receptor complex then undergoes a conformational change and dimerizes.

-

Nuclear Translocation & DNA Binding: The ER dimer translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Gene Transcription: The DNA-bound receptor dimer recruits a complex of co-activator or co-repressor proteins, which ultimately modulate the transcription of downstream genes by the RNA polymerase II machinery. This "genomic" pathway is responsible for the long-term physiological effects of estrogens.

-

Non-Genomic Signaling: Estrogens can also elicit rapid cellular responses through "non-genomic" pathways, often involving membrane-associated ERs that activate intracellular signaling cascades like MAPK and PI3K.[11]

Caption: Genomic signaling pathway of estrogens.

Experimental Protocol: The Rodent Uterotrophic Assay

The uterotrophic assay is a standardized in vivo screening test to assess the estrogenic or anti-estrogenic properties of a chemical. It relies on the estrogen-dependent growth (increase in weight) of the uterus in immature or ovariectomized female rodents. While α-E2B would show weak activity, its potent epimer, β-E2B, is often used as a positive control.

Objective: To determine the estrogenic activity of a test compound by measuring the change in uterine weight in ovariectomized rats.

Materials:

-

Ovariectomized female rats (e.g., Sprague-Dawley), 8-10 weeks old.

-

Test compound and positive control (e.g., β-Estradiol 3-benzoate).

-

Vehicle (e.g., corn oil).

-

Dosing gavage needles.

-

Analytical balance.

Methodology:

-

Acclimatization (7 days): House the ovariectomized animals in controlled conditions (temperature, light cycle) and provide a standard, low-phytoestrogen diet and water ad libitum.

-

Rationale: Ovariectomy removes the endogenous source of estrogens, making the uterine tissue highly sensitive to external estrogenic compounds. A low-phytoestrogen diet is critical to reduce background estrogenic stimulation.

-

-

Group Allocation: Randomly assign animals to treatment groups (n=6-8 per group):

-

Group 1: Vehicle Control (e.g., corn oil).

-

Group 2: Positive Control (e.g., β-Estradiol 3-benzoate at a known effective dose).

-

Groups 3-5: Test Compound at three different dose levels.

-

-

Dosing (3 consecutive days): Administer the test compound, positive control, or vehicle to the respective groups via oral gavage or subcutaneous injection once daily for three consecutive days. Record body weights daily.

-

Rationale: A three-day exposure period is sufficient to induce a measurable uterotrophic response without being confounded by broader systemic toxicity.

-

-

Necropsy (Day 4): Approximately 24 hours after the final dose, euthanize all animals. Carefully dissect the uterus, free it from fat and connective tissue, and record the "wet weight" (uterus filled with luminal fluid). The uterus may also be blotted to record a "blotted wet weight," which is the most common and reliable endpoint.

-

Rationale: Uterine weight is the primary endpoint. The increase in weight is due to both water imbibition (edema) and tissue growth (hypertrophy and hyperplasia), both of which are stimulated by estrogens.

-

-

Data Analysis: For each animal, calculate the relative uterine weight (uterine weight / final body weight). Compare the mean relative uterine weights of the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity.

Safety and Handling

This compound, like other estrogenic compounds, must be handled with care as it is classified as a hazardous substance.

-

Hazard Classification: Suspected of causing cancer (Carcinogen Category 2) and may damage fertility or the unborn child (Reproductive Toxin Category 1).

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection. Avoid generating dust. All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Handling Precautions: Avoid all personal contact, including inhalation and skin contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.

-

Storage: Store locked up in a tightly closed container in a cool, dry place, typically at -20°C for long-term stability.[3]

References

-

ResearchGate. (n.d.). Simplified diagram of estrogen signaling pathways... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the ER signaling pathway... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Estrogen receptor (ER) signalling pathway... [Image]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5767, this compound. PubChem. Retrieved from [Link]

-

U.S. Pharmacopeia. (2025). Estradiol Benzoate Monograph. Retrieved from [Link]

- Google Patents. (n.d.). DE912695C - Process for the production of an estradiol ester.

-

University of Hertfordshire. (n.d.). Estradiol benzoate. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222757, Estradiol Benzoate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). The Identification of Six Estrogen Preparations by Combining Thin-Layer Chromatography with Micro-Raman Imaging Spectroscopy. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). α-Estradiol. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C/1H-NMR data in ppm for estradiol (E2) and estrane-based steroid inhibitors 1-3. [Image]. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

-

ResearchGate. (2001). Total assignment of 1H and 13C NMR spectra of 13α- And 13β-estrone methyl ethers. Retrieved from [Link]

-

OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine. Retrieved from [Link]

-

MP Biomedicals. (n.d.). b-Estradiol Technical Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. PubMed. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Uterotrophic Assay OCSPP Guideline 890.1600 Standard Evaluation Procedure (SEP). Retrieved from [Link]

-

U.S. Pharmacopeia. (2025). Estradiol Benzoate. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Estradiol Benzoate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Estradiol Benzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

Regulations.gov. (n.d.). Story of the Uterotrophic Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C/ 1 H-NMR data in ppm for estradiol (E2) and estrane-based steroid... [Image]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Estradiol Benzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation patterns following accurate mass analysis... [Image]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). α-Estradiol. NIST Chemistry WebBook. Retrieved from [Link]

-

precisionFDA. (n.d.). .ALPHA.-ESTRADIOL 3-BENZOATE. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Wikipedia. (n.d.). Estradiol benzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

SLS Ireland. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 13C nuclear magnetic resonance study of 17 alpha-substituted estradiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Search Results [beilstein-journals.org]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Estradiol benzoate(50-50-0) IR Spectrum [chemicalbook.com]

- 5. Estradiol benzoate(50-50-0) 1H NMR [m.chemicalbook.com]

- 6. uregina.ca [uregina.ca]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. orgosolver.com [orgosolver.com]

- 9. Estradiol Benzoate [drugfuture.com]

- 10. CN112999330A - Preparation method of estradiol benzoate and oxytocin long-acting suspension injection - Google Patents [patents.google.com]

- 11. Estradiol benzoate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of alpha-Estradiol 3-benzoate

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Nuances of a Prodrug Estrogen

Alpha-Estradiol 3-benzoate represents a fascinating molecule at the intersection of steroid chemistry, pharmacology, and endocrinology. As a benzoate ester of the 17α-stereoisomer of estradiol, its primary role in pharmacology is that of a prodrug, designed to modulate the pharmacokinetic profile of its parent compound, alpha-estradiol. This guide provides a comprehensive exploration of the mechanism of action of this compound, from its initial metabolic activation to the intricate downstream signaling cascades it initiates. We will delve into the critical distinction between the alpha and beta isomers of estradiol, detail the molecular interactions with estrogen receptors, and provide actionable experimental protocols for researchers in the field.

The esterification of estradiol at the 3-position with benzoic acid is a strategic chemical modification aimed at increasing the lipophilicity of the molecule. This increased lipid solubility facilitates the formation of a depot upon intramuscular injection, leading to a slower, more sustained release of the active hormone into circulation compared to unesterified estradiol. This controlled release is a key consideration in the design of long-acting hormonal therapies.

It is imperative to distinguish between the alpha and beta isomers of estradiol. The vast majority of clinical and physiological research has focused on 17β-estradiol, the most potent endogenous estrogen in humans. 17α-estradiol, the active form of this compound, is a stereoisomer with the hydroxyl group at the C17 position in the alpha orientation. While traditionally considered a weaker estrogen due to its lower binding affinity for the classical nuclear estrogen receptors, emerging research suggests that 17α-estradiol possesses unique biological activities, including neuroprotective effects and the ability to modulate gene expression in an estrogen receptor-dependent manner. This guide will therefore pay special attention to the distinct pharmacology of the alpha isomer.

Part 1: The Journey from Prodrug to Active Ligand: Pharmacokinetic Considerations

The therapeutic efficacy of this compound is intrinsically linked to its pharmacokinetic profile, which is governed by its nature as a prodrug.

Absorption and Sustained Release

Following intramuscular administration, the oily vehicle containing this compound forms a depot in the muscle tissue. The increased lipophilicity of the benzoate ester slows its partitioning into the aqueous environment of the bloodstream. This results in a gradual release of the compound from the injection site.

Metabolic Activation: The Role of Esterases

Once in circulation, this compound is not pharmacologically active itself. Its estrogenic effects are contingent upon the cleavage of the benzoate ester to release the active metabolite, 17α-estradiol. This hydrolysis is catalyzed by non-specific esterase enzymes present in the blood, liver, and other tissues.

The rate of this enzymatic cleavage is a critical determinant of the duration of action. Compared to other estradiol esters, the benzoate ester generally provides a shorter duration of elevated estrogen levels (4-5 days) than valerate (7-8 days) or cypionate (about 11 days) esters.[1]

Metabolism of 17α-Estradiol

The liberated 17α-estradiol is then subject to the same metabolic pathways as endogenous estrogens. The liver is the primary site of estrogen metabolism, where it undergoes hydroxylation, primarily at the C2 and C4 positions, by cytochrome P450 enzymes. These hydroxylated metabolites can then be further conjugated with sulfate or glucuronic acid to increase their water solubility and facilitate their excretion by the kidneys.[2][3] A significant portion of these conjugates can be excreted in the bile and undergo enterohepatic recirculation, which can prolong the half-life of the active hormone.

Part 2: The Core Mechanism of Action: Interaction with Estrogen Receptors

The biological effects of 17α-estradiol are mediated through its interaction with estrogen receptors (ERs). There are two primary subtypes of nuclear estrogen receptors, ERα and ERβ, which function as ligand-activated transcription factors.[4] Additionally, a subpopulation of estrogen receptors is located at the plasma membrane (mERs), which can initiate rapid, non-genomic signaling cascades.

Binding to Nuclear Estrogen Receptors: A Tale of Two Isomers

17α-estradiol is considered a weaker estrogen than 17β-estradiol due to its lower binding affinity for both ERα and ERβ.[1] For instance, one study reported that 17α-estradiol has a binding affinity for ERα and ERβ that is approximately 58% and 11% of that of 17β-estradiol, respectively.[5]

Despite its lower affinity, 17α-estradiol is still capable of binding to and activating these receptors.[6] Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes (forming either ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers). This ligand-receptor complex then translocates to the nucleus.

Genomic Signaling: Regulation of Gene Transcription

In the nucleus, the dimerized estrogen receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This binding initiates the recruitment of a complex of co-activator or co-repressor proteins, which ultimately leads to the modulation of gene transcription.

The specific genes regulated by the 17α-estradiol-ER complex are tissue-dependent and determine the physiological response. For example, in the uterus, activation of ERα leads to the transcription of genes that promote cell proliferation, resulting in the uterotrophic effect. Research suggests that 17α-estradiol can elicit genomic binding and transcriptional activation through ERα in a manner similar to 17β-estradiol.[6]

Diagram: Classical Genomic Signaling Pathway of 17α-Estradiol

Caption: Classical genomic signaling pathway of 17α-estradiol.

Non-Genomic Signaling: Rapid Effects at the Cell Membrane

In addition to the classical nuclear receptor-mediated pathway, estrogens can also elicit rapid, non-genomic effects. These are mediated by a population of estrogen receptors located at the plasma membrane (mERs).[7][8][9] Binding of 17α-estradiol to mERs can trigger rapid intracellular signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[8]

These non-genomic actions can occur within seconds to minutes and do not require gene transcription. They are thought to be important for the rapid vascular and neuroprotective effects of estrogens. The precise role and significance of non-genomic signaling by 17α-estradiol is an active area of research.

Diagram: Non-Genomic Signaling Pathway of 17α-Estradiol

Caption: Simplified non-genomic signaling cascade of 17α-estradiol.

Part 3: Experimental Methodologies for Studying the Mechanism of Action

A thorough understanding of the mechanism of action of this compound requires a combination of in vitro and in vivo experimental approaches. The following are detailed protocols for key assays used to characterize the estrogenic activity of this compound.

In Vitro Estrogen Receptor Competitive Binding Assay

This assay is fundamental for determining the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-17β-estradiol.

Objective: To determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radiolabeled ligand) of 17α-estradiol for ERα and ERβ.

Materials:

-

Rat uterine cytosol (as a source of ERα and ERβ)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for determining non-specific binding)

-

Test compound (17α-estradiol)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxyapatite (HAP) slurry

-

Scintillation vials and scintillation fluid

-

Microcentrifuge and scintillation counter

-

Preparation of Rat Uterine Cytosol: a. Uteri are obtained from ovariectomized rats (7-10 days post-surgery) to minimize endogenous estrogens. b. The tissue is homogenized in ice-cold TEDG buffer. c. The homogenate is centrifuged at low speed (e.g., 2,500 x g) to pellet the nuclear fraction. d. The supernatant is then ultracentrifuged (e.g., 105,000 x g) to obtain the cytosolic fraction containing the estrogen receptors. e. The protein concentration of the cytosol is determined using a standard protein assay.

-

Competitive Binding Assay: a. Assay tubes are prepared in triplicate for total binding, non-specific binding, and a range of concentrations of the test compound. b. A constant amount of uterine cytosol and a single concentration of [³H]-17β-estradiol (typically around the Kd) are added to each tube. c. For non-specific binding tubes, a 100-fold excess of unlabeled 17β-estradiol is added. d. Increasing concentrations of 17α-estradiol are added to the competitor tubes. e. The tubes are incubated overnight at 4°C to reach equilibrium.

-

Separation of Bound and Free Ligand: a. Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes. b. The tubes are incubated on ice with intermittent vortexing. c. The HAP is pelleted by centrifugation, and the supernatant containing the unbound ligand is discarded. d. The HAP pellet is washed multiple times with buffer to remove any remaining free radioligand.

-

Quantification: a. Scintillation fluid is added to each tube containing the HAP pellet. b. The radioactivity is counted using a scintillation counter.

-

Data Analysis: a. The specific binding is calculated by subtracting the non-specific binding from the total binding. b. A competition curve is generated by plotting the percentage of specific binding against the log concentration of 17α-estradiol. c. The IC50 value is determined from this curve.

Estrogen-Responsive Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor.

Objective: To quantify the estrogenic potency of 17α-estradiol by measuring the induction of a reporter gene.

Materials:

-

A suitable cell line stably transfected with an estrogen receptor (e.g., ERα or ERβ) and a reporter construct containing EREs upstream of a luciferase gene (e.g., T47D-KBluc cells).[14]

-

Cell culture medium and supplements.

-

Test compound (17α-estradiol).

-

17β-estradiol (positive control).

-

Luciferase assay reagent.

-

Luminometer.

Protocol: [14][15][16][17][18]

-

Cell Culture and Plating: a. The reporter cell line is maintained in appropriate culture conditions. b. Cells are seeded into a 96-well plate at a suitable density and allowed to attach overnight.

-

Compound Treatment: a. The culture medium is replaced with a medium containing a range of concentrations of 17α-estradiol or 17β-estradiol. b. A vehicle control (e.g., DMSO) is also included. c. The cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

-

Luciferase Assay: a. The culture medium is removed, and the cells are lysed using a lysis buffer. b. The luciferase assay reagent, containing the substrate luciferin, is added to the cell lysate. c. The luminescence is immediately measured using a luminometer.

-

Data Analysis: a. The relative light units (RLUs) are recorded for each concentration. b. A dose-response curve is generated by plotting the RLUs against the log concentration of the test compound. c. The EC50 (the concentration that produces 50% of the maximal response) is calculated to determine the potency of 17α-estradiol.

In Vivo Rodent Uterotrophic Assay

This is a classic in vivo bioassay for assessing the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the uterine weight of immature or ovariectomized female rodents.

Objective: To determine the in vivo estrogenic activity of this compound.

Materials:

-

Immature or ovariectomized female rats or mice.

-

Test compound (this compound).

-

Vehicle (e.g., corn oil).

-

Positive control (e.g., 17β-estradiol).

-

Analytical balance.

Protocol: [19][20][21][22][23]

-

Animal Model: a. Immature female rats (e.g., 21 days old) or ovariectomized adult female rats are used. Ovariectomy removes the endogenous source of estrogens.

-

Dosing: a. The animals are randomly assigned to different treatment groups (vehicle control, positive control, and various doses of this compound). b. The test compound is typically administered daily for three consecutive days via oral gavage or subcutaneous injection.

-

Tissue Collection: a. On the day after the final dose, the animals are euthanized. b. The uterus is carefully dissected, trimmed of any adhering fat and connective tissue, and blotted to remove luminal fluid. c. The wet weight of the uterus is recorded.

-

Data Analysis: a. The mean uterine weight for each treatment group is calculated. b. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine if there is a significant increase in uterine weight in the treated groups compared to the vehicle control. c. A dose-dependent increase in uterine weight is indicative of estrogenic activity.

Conclusion: A Prodrug with Distinct Biological Activities

This compound serves as a valuable pharmacological tool, delivering the weakly estrogenic 17α-estradiol in a sustained-release manner. Its mechanism of action is multifaceted, involving metabolic activation to its active form, which then interacts with both nuclear and membrane-associated estrogen receptors. While possessing a lower affinity for ERα and ERβ compared to its potent stereoisomer, 17β-estradiol, 17α-estradiol is capable of eliciting both genomic and non-genomic responses.

For researchers and drug development professionals, a comprehensive understanding of this mechanism is crucial. The provided experimental protocols offer a robust framework for characterizing the binding affinity, transcriptional activity, and in vivo efficacy of this compound and its active metabolite. Future research into the specific downstream targets and the physiological relevance of the non-genomic actions of 17α-estradiol will further illuminate the unique therapeutic potential of this intriguing compound.

References

- A comparison of the pharmacokinetic properties of three estradiol esters. (n.d.). PubMed.

-

Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. (2002, October 5). National Toxicology Program (NTP). Retrieved January 13, 2026, from [Link]

-

Non-Genomic Regulation of Vascular Cell Function and Growth by Estrogen. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

-

Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. (2024). PubMed. Retrieved January 13, 2026, from [Link]

-

Oestrogen Non-Genomic Signalling is Activated in Tamoxifen-Resistant Breast Cancer. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Non-genomic Effects of Estrogen on Cell Homeostasis and Remodeling With Special Focus on Cardiac Ischemia/Reperfusion Injury. (n.d.). Frontiers. Retrieved January 13, 2026, from [Link]

-

Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. (n.d.). epa nepis. Retrieved January 13, 2026, from [Link]

-

Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. (n.d.). US EPA. Retrieved January 13, 2026, from [Link]

-

Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. (n.d.). Oxford Academic. Retrieved January 13, 2026, from [Link]

-

Comparison of the Ligand Binding Specificity and Transcript Tissue Distribution of Estrogen Receptors α and β. (n.d.). Endocrinology. Retrieved January 13, 2026, from [Link]

-

Rapid non-genomic effects of oestradiol on GnRH neurons. (n.d.). PMC - PubMed Central - NIH. Retrieved January 13, 2026, from [Link]

-

Estrogen Receptors α and β. (n.d.). Circulation. Retrieved January 13, 2026, from [Link]

-

Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer. (2021, March 18). Frontiers. Retrieved January 13, 2026, from [Link]

-

Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals. (n.d.). Journal of Sichuan University (Medical Science Edition). Retrieved January 13, 2026, from [Link]

-

Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. (n.d.). PMC - PubMed Central. Retrieved January 13, 2026, from [Link]

-

The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. (2025, July 1). researchmap. Retrieved January 13, 2026, from [Link]

-

Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. (2025, August 6). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. (n.d.). PLOS One. Retrieved January 13, 2026, from [Link]

-

Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure October 2011. (n.d.). EPA. Retrieved January 13, 2026, from [Link]

-

Pharmacokinetics of estradiol. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Materials and Methods. (n.d.). Retrieved January 13, 2026, from [Link]

-

Ovariectomized mouse uterotrophic assay of 36 chemicals. (n.d.). J-Stage. Retrieved January 13, 2026, from [Link]

-

Health benefits attributed to 17α-estradiol, a lifespan-extending compound, are mediated through estrogen receptor α. (2020, December 8). eLife. Retrieved January 13, 2026, from [Link]

-

145~149 - Immature Rat Uterotrophic Assay of Diethylstilbestrol, Ethynyl Estradiol and Atrazine. (n.d.). J-Stage. Retrieved January 13, 2026, from [Link]

-

Template:Affinities of estrogen receptor ligands for the ERα and ERβ. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

The Activation Function-1 of Estrogen Receptor Alpha Prevents Arterial Neointima Development Through a Direct Effect on Smooth Muscle Cells. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Estradiol Metabolism. (n.d.). News-Medical.Net. Retrieved January 13, 2026, from [Link]

-

Estrogen Metabolism Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 13, 2026, from [Link]

-

Alfatradiol. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Role of Estrogen Receptor α in Aging and Chronic Disease. (n.d.). Retrieved January 13, 2026, from [Link]

-

.ALPHA.-ESTRADIOL 3-BENZOATE. (n.d.). precisionFDA. Retrieved January 13, 2026, from [Link]

-

(PDF) 17-B-Estradiol 3-Benzoate. (2025, August 9). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Estradiol benzoate. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

History of Estrogen: Its Purification, Structure, Synthesis, Biologic Actions, and Clinical Implications. (n.d.). Endocrinology. Retrieved January 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. news-medical.net [news-medical.net]

- 3. ClinPGx [clinpgx.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Alfatradiol - Wikipedia [en.wikipedia.org]

- 6. Health benefits attributed to 17α-estradiol, a lifespan-extending compound, are mediated through estrogen receptor α | eLife [elifesciences.org]

- 7. Non-Genomic Regulation of Vascular Cell Function and Growth by Estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Non-genomic Effects of Estrogen on Cell Homeostasis and Remodeling With Special Focus on Cardiac Ischemia/Reperfusion Injury [frontiersin.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. epa.gov [epa.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]

- 17. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchmap.jp [researchmap.jp]

- 21. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 22. jstage.jst.go.jp [jstage.jst.go.jp]

- 23. jstage.jst.go.jp [jstage.jst.go.jp]

An In-Depth Technical Guide to the In Vitro Biological Activity of Estradiol 3-Benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol 3-benzoate is a synthetic ester of 17β-estradiol, the most potent endogenous estrogen in mammals.[1] Structurally, it is the 17β-estradiol molecule with a benzoate group attached at the C3 position. This modification renders it a prodrug; it is biologically inactive in its esterified form and requires in vivo or in vitro metabolic cleavage to release the active 17β-estradiol.[1][2][3] The esterification significantly increases the compound's lipophilicity, which is primarily leveraged to create long-acting depot formulations for intramuscular injection.[1]

While often used in veterinary medicine and historical pharmaceutical preparations, understanding its fundamental in vitro biological activity is crucial for assessing its mechanism, potency, and potential off-target effects. This guide provides a comprehensive overview of the molecular interactions of estradiol 3-benzoate within a cellular context and details the core, field-proven methodologies for its characterization.

A Note on Stereochemistry: This guide focuses on β-Estradiol 3-benzoate (CAS 50-50-0), the C17 hydroxyl group is in the beta position, which is the biologically potent form. Its stereoisomer, α-Estradiol 3-benzoate (CAS 6045-53-0), also exists but is generally associated with significantly lower biological activity, consistent with the lower affinity of α-estradiol for estrogen receptors. The principles and assays described herein are applicable for testing either isomer.

Part 1: Molecular Mechanism of Action

The estrogenic activity of estradiol 3-benzoate is entirely dependent on its conversion to 17β-estradiol. The subsequent actions of 17β-estradiol are mediated primarily through two high-affinity nuclear receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1]

Step 1: Cellular Uptake and Metabolic Activation Estradiol 3-benzoate, being lipophilic, can freely diffuse across the cell membrane into the cytoplasm. Within the cell, non-specific esterase enzymes hydrolyze the benzoate ester bond, releasing free 17β-estradiol and benzoic acid.[2] This conversion is the rate-limiting step for its biological activity.

Step 2: Receptor Binding and Dimerization The liberated 17β-estradiol binds to ERα or ERβ located in the cytoplasm or nucleus. In its unbound state, the receptor is part of a large complex with heat shock proteins (HSPs).[4] Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs and the formation of receptor homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).[4]

Step 3: Nuclear Translocation and Gene Transcription The activated ligand-receptor dimer complex translocates into the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[4][5] This binding event recruits a cascade of co-activator proteins and general transcription factors, initiating the transcription of downstream genes.[4] The resulting proteins are the ultimate effectors of the estrogenic response, leading to physiological outcomes such as cellular proliferation.[1]

Part 2: In Vitro Methodologies for Assessing Estrogenic Activity

A single assay is insufficient to fully characterize the activity of a prodrug like estradiol 3-benzoate. A tiered or integrated testing strategy is recommended, combining assays that measure distinct events in the signaling cascade.[6][7][8]

Method 1: Estrogen Receptor Competitive Binding Assay

Principle & Causality: This assay directly measures the ability of a test compound to bind to the estrogen receptor. It is foundational for determining if a chemical can initiate an estrogenic response by interacting with the receptor. The assay quantifies the affinity of estradiol 3-benzoate (and its potential active metabolite) for ERα and ERβ by measuring its ability to compete with and displace a radiolabeled estrogen (typically [³H]-17β-estradiol) from the receptor.[4][9] A low binding affinity for estradiol 3-benzoate itself is expected, as it is a prodrug.[2]

Step-by-Step Protocol:

-

Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as the uteri of ovariectomized Sprague-Dawley rats, or use commercially available recombinant human ERα or ERβ.[9]

-

Compound Preparation: Prepare serial dilutions of the test compound (estradiol 3-benzoate) and the reference compound (17β-estradiol) in an appropriate buffer.

-

Competitive Incubation: In assay tubes, combine the ER preparation, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the unlabeled test compound or reference compound. Include controls for total binding (no competitor) and non-specific binding (large excess of unlabeled estradiol).

-

Equilibrium: Incubate the mixtures at 4°C for 18-24 hours to reach binding equilibrium.[9]

-

Separation: Separate the receptor-bound [³H]-17β-estradiol from the free (unbound) radioligand. A common method is to add a hydroxylapatite slurry, which binds the receptor complex, followed by centrifugation and washing.

-

Quantification: Lyse the pellet and measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Method 2: Estrogen Receptor-Activated Reporter Gene Assay

Principle & Causality: This assay provides a functional measure of a compound's ability to act as an ER agonist or antagonist. It moves beyond simple binding to quantify the downstream consequence: ER-mediated gene transcription.[4] The methodology uses a host cell line (e.g., human breast cancer T47D cells or HeLa cells) that has been stably transfected with a plasmid containing an ERE sequence linked to a reporter gene, such as luciferase.[5] When an active estrogen binds to the ER, the complex binds to the ERE and drives the expression of the luciferase enzyme, which produces a measurable light signal upon the addition of its substrate.[5]

Step-by-Step Protocol:

-

Cell Culture: Culture ER-positive reporter cells (e.g., T47D-KBluc) in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove background estrogens.

-

Seeding: Plate the cells in opaque 96-well microplates at a predetermined density and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of estradiol 3-benzoate or a reference agonist (17β-estradiol). Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator. This period allows for cellular uptake, metabolic conversion of the prodrug, receptor binding, and reporter gene expression.[10]

-

Cell Lysis: Remove the treatment medium and add a lysis buffer to each well to release the cellular contents, including the expressed luciferase enzyme.

-

Signal Detection: Add a luciferase assay reagent containing the substrate (e.g., luciferin) to the wells.

-

Measurement: Immediately measure the luminescent signal using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle control and plot the response (Relative Light Units) against the log of the agonist concentration. Use a sigmoidal dose-response curve to calculate the EC50 (the concentration that produces 50% of the maximal response).

Method 3: Cell Proliferation Assay (E-SCREEN)

Principle & Causality: This assay measures a key pathophysiological endpoint of estrogen action: mitogenesis (cell proliferation).[11] It is based on the principle that estrogen-dependent cells, such as the human breast cancer cell line MCF-7, will proliferate in the presence of estrogenic compounds.[12][13] This assay integrates the entire signaling cascade, from receptor binding to the ultimate cellular response, providing a highly relevant biological readout.[14]

Sources

- 1. Estradiol Benzoate | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Estradiol benzoate - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 5. academic.oup.com [academic.oup.com]

- 6. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards an integrated in vitro strategy for estrogenicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. In Vitro Assay Systems for the Assessment of Oestrogenicity | Pocket Dentistry [pocketdentistry.com]

- 11. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. E-SCREEN - Wikipedia [en.wikipedia.org]

- 14. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]

alpha-Estradiol 3-benzoate estrogen receptor binding affinity

An In-Depth Technical Guide to the Estrogen Receptor Binding Affinity of alpha-Estradiol 3-benzoate

This guide provides a comprehensive technical analysis of the binding affinity of this compound for the estrogen receptors, ERα and ERβ. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structure-activity relationships that govern ligand-receptor interactions in the estrogenic signaling pathway.

Introduction: Deconstructing this compound

Estradiol is the most potent endogenous estrogen in mammals, playing a critical role in a vast array of physiological processes. Its biological effects are mediated primarily through two nuclear receptors: Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ).[1] The specific interaction between a ligand and these receptors is the initiating event for a cascade of cellular responses.

The molecule of interest, This compound , is a synthetic derivative of estradiol characterized by two key structural modifications:

-

Stereochemistry at Carbon-17: It possesses the "alpha" (17α) configuration for the hydroxyl group, making it a stereoisomer of the highly potent, naturally occurring 17β-estradiol.

-

Esterification at Carbon-3: A benzoate group is attached to the phenolic hydroxyl group at the C-3 position of the steroid's A-ring.

This guide will dissect how these two features fundamentally dictate the molecule's interaction with, and affinity for, the estrogen receptors. Understanding this relationship is crucial, as receptor binding affinity is a primary determinant of a compound's potential estrogenic or anti-estrogenic activity.

The Estrogen Receptor Ligand Binding Domain: A Highly Selective Pocket

The estrogen receptors are ligand-activated transcription factors.[2] Upon binding an agonist like 17β-estradiol, the receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) to regulate gene transcription.[3][4]

The site of this initial interaction is the Ligand Binding Domain (LBD), a sophisticated, hydrophobic pocket that exhibits remarkable stereochemical selectivity.[5][6] The LBD of ERα and ERβ are highly conserved, though subtle differences in amino acid composition (e.g., Leu384 in ERα vs. Met336 in ERβ) exist, which can be exploited for the design of subtype-selective ligands.[1]

For a ligand to bind with high affinity, its three-dimensional structure must complement the LBD's architecture, allowing for precise, energetically favorable interactions. The most critical of these interactions for estradiol involve a hydrogen-bond network with key amino acid residues.[1]

The Decisive Role of Stereochemistry: 17α-Estradiol vs. 17β-Estradiol

The defining difference between the potent, natural 17β-estradiol and its much weaker epimer, 17α-estradiol, lies in the spatial orientation of the C-17 hydroxyl group.

-

17β-Estradiol: The hydroxyl group is in the beta position (pointing "up" from the plane of the steroid). This orientation is optimal for forming a crucial hydrogen bond with the histidine residue (His524 in ERα) in the D-ring binding pocket of the LBD.[1] This interaction acts as an anchor, stabilizing the ligand within the pocket and contributing significantly to its high binding affinity.

-

17α-Estradiol: The hydroxyl group is in the alpha position (pointing "down"). This misalignment prevents the formation of the critical hydrogen bond with His524. Consequently, 17α-estradiol binds to both ERα and ERβ with significantly lower affinity than its beta counterpart.[7][8]

This chiral preference of the estrogen receptor is a fundamental principle in endocrinology and medicinal chemistry, demonstrating that even a minor change in a molecule's 3D geometry can lead to a dramatic loss of biological potency.[5][9]

The Impact of the 3-Benzoate Ester: A Prodrug Strategy

Estradiol benzoate is a synthetic ester and is considered a prodrug of estradiol.[10][11] Prodrugs are inactive or less active compounds that are metabolically converted into an active drug within the body. In the case of estradiol benzoate, esterase enzymes cleave the benzoate group, releasing free estradiol.[10][11]

This esterification strategy is employed not to enhance binding, but to alter the pharmacokinetic properties of the hormone, primarily by increasing its lipophilicity. This can lead to improved absorption and a more sustained release from intramuscular depots.[10][12]

From a receptor-binding perspective, the addition of the bulky benzoate group at the C-3 position is highly detrimental to affinity. The phenolic hydroxyl group at C-3 is the second key anchor point for estradiol within the LBD, forming strong hydrogen bonds with a network involving residues Glu353 and Arg394.[1] Masking this hydroxyl group with a benzoate ester physically obstructs these essential interactions.

Therefore, This compound in its intact form has exceptionally low intrinsic binding affinity for the estrogen receptor. Its biological activity is wholly dependent on its rate of hydrolysis to 17α-estradiol, which is itself a weak estrogen.

Quantitative Analysis of Receptor Binding Affinity

The affinity of a ligand for a receptor is quantified using several key metrics, most commonly Relative Binding Affinity (RBA), which compares a test compound's ability to displace a radiolabeled ligand to that of a reference standard (17β-estradiol).

| Compound | Target Receptor | Relative Binding Affinity (RBA) vs. 17β-Estradiol | Key Structural Features & Rationale for Affinity |

| 17β-Estradiol (Reference) | ERα & ERβ | 100% | Optimal stereochemistry at C-17 and a free phenolic hydroxyl at C-3 allow for strong hydrogen bonding within the LBD. |

| 17α-Estradiol | ERα & ERβ | Low (~1-10%)[7][8] | Incorrect stereochemistry at C-17 prevents crucial hydrogen bonding with His524 in the LBD, drastically reducing affinity. |

| 17β-Estradiol 3-Benzoate | ERα | Low (~10-16%)[13] | The bulky benzoate group at C-3 masks the critical phenolic hydroxyl, preventing key hydrogen bonds. Affinity is 6-10 fold lower than 17β-estradiol.[13] |

| This compound | ERα & ERβ | Very Low (Estimated <1%) | Combines two major affinity-reducing features: the incorrect 17α-hydroxyl orientation and the receptor-blocking 3-benzoate group. |

Note: The RBA for this compound is an expert estimation based on the known detrimental effects of its constituent modifications. Specific experimental values are not widely published due to its low potency.

Methodologies for Determining Binding Affinity

Two primary, robust methodologies are employed to determine the binding affinity of compounds like this compound for the estrogen receptor. The choice of method depends on the specific data required (endpoint affinity vs. real-time kinetics).

Radioligand Competitive Binding Assay

This is the traditional "gold standard" for determining binding affinity. The principle relies on the competition between a radiolabeled ligand (the tracer) and an unlabeled test compound for a finite number of receptors.

Experimental Principle: A constant concentration of a high-affinity radioligand (e.g., [³H]17β-estradiol) is incubated with a source of estrogen receptors (such as rat uterine cytosol or purified recombinant ERα/ERβ) in the presence of increasing concentrations of the unlabeled test compound.[14][15] The more effectively the test compound binds to the receptor, the less radioligand will be bound at equilibrium. The concentration of the test chemical that inhibits 50% of the maximum radioligand binding is the IC50.[14]

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol: Rat Uterine Cytosol Competitive Binding Assay [14][16]

-

Preparation of Receptor Source:

-

Uteri are harvested from female rats ovariectomized 7-10 days prior to the assay to minimize endogenous estrogens.[14]

-

The tissue is homogenized in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).[14]

-

The homogenate is centrifuged at high speed to produce a supernatant (cytosol) rich in estrogen receptors.

-

-

Assay Incubation:

-

In duplicate tubes, incubate a fixed amount of uterine cytosol (e.g., 50-100 µg protein) with a single concentration of radiolabeled estradiol (e.g., 0.5-1.0 nM [³H]E2).[14]

-

Add increasing concentrations of the unlabeled test compound (e.g., this compound) over a wide range (e.g., 1 x 10⁻¹⁰ M to 3 x 10⁻⁴ M).[14]

-

Incubate the mixture for an extended period (e.g., 18-20 hours) at 4°C to reach equilibrium.[16]

-

-

Separation of Bound and Free Ligand:

-

Add a cold slurry of hydroxylapatite (HAP) to each tube.[16] The HAP binds the receptor-ligand complexes.

-

The tubes are washed with buffer to remove the unbound radioligand.

-

-

Quantification and Data Analysis:

-

Scintillation fluid is added to the HAP pellet, and the radioactivity is measured using a scintillation counter.

-

The data is plotted as the percentage of [³H]E2 binding versus the log concentration of the competitor.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[15] The RBA is then calculated relative to the IC50 of a 17β-estradiol standard run in the same assay.

-

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that provides real-time kinetic data on molecular interactions.[17][18]

Experimental Principle: One interacting partner (the ligand, e.g., the ER LBD) is immobilized on a sensor chip with a thin gold film. The other partner (the analyte, e.g., this compound) is flowed across the surface in a solution.[19] Binding of the analyte to the immobilized ligand causes a change in mass at the surface, which alters the refractive index. This change is detected in real-time as a shift in the SPR angle, measured in Response Units (RU).[18]

Caption: Principle of Surface Plasmon Resonance (SPR) for kinetics.

General SPR Workflow:

-

Immobilization: The purified LBD of ERα or ERβ is covalently attached to the surface of a sensor chip.[17]

-

Association: A solution containing the test compound at a specific concentration is injected and flows over the chip surface. The binding is monitored in real-time as an increase in RU.

-

Equilibrium: The injection continues until the binding and dissociation rates are equal, seen as a plateau in the signal.

-

Dissociation: The analyte solution is replaced with a flow of buffer, and the dissociation of the compound from the receptor is monitored as a decrease in RU.

-

Data Analysis: The resulting sensorgram (RU vs. time) is fitted to kinetic models to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

The primary advantage of SPR is its ability to provide a complete kinetic profile of the binding interaction, offering deeper insight than the endpoint measurement of a competitive assay.[17]

Conclusion and Expert Insights

The binding affinity of This compound for the estrogen receptors ERα and ERβ is exceptionally low. This poor affinity is not an incidental finding but a direct and predictable consequence of its molecular architecture.

-

Causality Behind Low Affinity: The two primary structural features—the 17α-hydroxyl group and the 3-benzoate ester—independently and additively disrupt the critical hydrogen bond networks required for high-affinity docking into the receptor's ligand binding domain. The natural 17β-estradiol structure represents a near-perfect molecular key for the LBD's lock; these modifications fundamentally alter the key's shape.

-

Self-Validating Protocols: The methodologies described, particularly the competitive radioligand binding assay, are inherently self-validating. The mandatory inclusion of a 17β-estradiol standard curve in every experiment serves as a positive control and an internal calibrator.[15] Any significant deviation in the standard's performance would invalidate the results for the test compounds, ensuring the integrity of the data.

-

Implications for Drug Development: This analysis underscores the stringent stereochemical and structural requirements for potent ER ligands. It confirms that while esterification is a viable strategy for modifying a drug's pharmacokinetics, the intrinsic activity of the parent molecule remains the ultimate determinant of its biological potential. For this compound, its utility is limited by the fact that it is a prodrug of an already weak estrogen (17α-estradiol). This knowledge is foundational for the rational design of novel Selective Estrogen Receptor Modulators (SERMs), where precise modifications are made to achieve desired profiles of receptor affinity, selectivity, and downstream agonist or antagonist activity.

References

-

National Toxicology Program (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. NTP. [Link]

-

Chae, K., Gibson, M. K., & Korach, K. S. (1991). Estrogen receptor stereochemistry: ligand binding orientation and influence on biological activity. Molecular pharmacology, 40(5), 806–811. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 222757, Estradiol Benzoate. [Link]

-

U.S. Environmental Protection Agency. Estrogen Receptor Binding. Endocrine Disruptor Screening Program. [Link]

-

Rich, R. L., & Myszka, D. G. (2000). Kinetic analysis of estrogen receptor/ligand interactions. Proceedings of the National Academy of Sciences of the United States of America, 97(10), 5041–5046. [Link]

-

Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. A. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863–870. [Link]

-

Iafrati, M. D., Karas, R. H., Aronovitz, M., Kim, S., Sullivan, T. R., Jr, O'Donnell, T. F., Jr, & Mendelsohn, M. E. (1997). Estrogen inhibits the vascular injury response in estrogen receptor alpha-deficient mice. Nature medicine, 3(5), 545–548. [Link]

-

U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

-

Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological sciences, 54(1), 138–153. [Link]

-

Bado, I., & Ciucci, A. (2014). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. Journal of medicinal chemistry, 57(12), 5387–5403. [Link]

-

Korach, K. S., Chae, K., Gibson, M. K., & Curtis, S. (1991). Estrogen receptor stereochemistry: ligand binding and hormonal responsiveness. Steroids, 56(5), 263–270. [Link]

-

Oriowo, M. A., & Faiman, C. (1982). A comparison of the pharmacokinetic properties of three estradiol esters. Contraception, 26(4), 415–424. [Link]

-

Korach, K. S., et al. (1987). Estrogen receptor stereochemistry: receptor binding and hormonal responses. Journal of Steroid Biochemistry, 27(1-3), 255-261. [Link]

-

Nettles, K. W., Sun, J., Rix, I., Katzenellenbogen, J. A., & Greene, G. L. (2007). Exploration of dimensions of estrogen potency: parsing ligand binding and coactivator binding affinities. The Journal of biological chemistry, 282(32), 23114–23124. [Link]

-

Kuiper, G. G., et al. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863-70. [Link]

-

Hanson, R. N., Herman, L. W., Fiaschi, R., & Napolitano, E. (1996). Stereochemical probes for the estrogen receptor: synthesis and receptor binding of (17 alpha,20E/Z)-21-phenyl-19-norpregna-1,3,5(10), 20-tetraene-3,17 beta-diols. Steroids, 61(12), 718–722. [Link]

-

Wikipedia. Estradiol benzoate. [Link]

-

Kvach, M. V., et al. (2012). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in molecular biology, 855, 263-277. [Link]

-

Gonzalez, J. C., et al. (2016). Impact of estrogens and estrogen receptor-α in brain lipid metabolism. American Journal of Physiology-Endocrinology and Metabolism, 310(11), E1055-E1064. [Link]

-

Scarano, S., et al. (2010). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. Sensors, 10(7), 6511-6546. [Link]

Sources

- 1. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Impact of estrogens and estrogen receptor-α in brain lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrogen receptor stereochemistry: ligand binding orientation and influence on biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrogen receptor stereochemistry: ligand binding and hormonal responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrogen receptor stereochemistry: receptor binding and hormonal responses [diethylstilbestrol.co.uk]

- 10. Estradiol Benzoate | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Estradiol benzoate - Wikipedia [en.wikipedia.org]

- 12. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

Topic: In Vivo Effects of Estradiol 3-Benzoate on Hormone Levels

An In-Depth Technical Guide for Researchers

Abstract

Estradiol 3-benzoate, a synthetic ester of the natural estrogen 17β-estradiol, serves as a critical tool in endocrinology research. As a pro-drug, it provides a more stable and sustained release of estradiol in vivo compared to the unesterified hormone, making it invaluable for studying the complex feedback mechanisms of the neuroendocrine system. This guide provides a comprehensive overview of the pharmacology of estradiol 3-benzoate, its mechanism of action through estrogen receptors, and its profound in vivo effects on the hypothalamic-pituitary-gonadal (HPG) axis. We will dissect its differential impact on key hormones—including Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Testosterone, and Prolactin—and provide detailed, field-proven experimental protocols for its administration and subsequent hormonal analysis in rodent models. This document is intended for researchers, scientists, and drug development professionals seeking to leverage estradiol 3-benzoate as a tool to investigate estrogen-mediated physiological and pathological processes.

Introduction to Estradiol 3-Benzoate